Molecular structure and symmetry of 1,4-Dibromo-2,3,5,6-tetraiodobenzene
Molecular structure and symmetry of 1,4-Dibromo-2,3,5,6-tetraiodobenzene
An In-depth Technical Guide to the Molecular Structure and Symmetry of 1,4-Dibromo-2,3,5,6-tetraiodobenzene
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 1,4-Dibromo-2,3,5,6-tetraiodobenzene (C₆Br₂I₄), a fully halogenated benzene derivative. The document delves into its unique molecular structure, high-symmetry point group, and the resulting implications for its physicochemical properties and spectroscopic signatures. We explore the causality behind its structural features, provide a theoretical framework for its characterization, and discuss its potential as a versatile building block in supramolecular chemistry and materials science. This guide is intended to serve as an authoritative resource for scientists leveraging highly halogenated systems in advanced applications.
Introduction: The Significance of a Perhalogenated Aromatic Scaffold
1,4-Dibromo-2,3,5,6-tetraiodobenzene is a unique aromatic compound where every hydrogen atom on the benzene ring has been replaced by a halogen. This perhalogenation results in a molecule with significant steric crowding and a highly electron-deficient aromatic core. Its structure is a compelling subject of study for understanding fundamental principles of molecular symmetry and non-covalent interactions, particularly halogen bonding. For drug development professionals and materials scientists, such scaffolds are of interest due to their predictable geometry, chemical stability, and potential to serve as rigid, well-defined building blocks for more complex supramolecular assemblies or as precursors for functional materials.
Table 1: Key Properties of 1,4-Dibromo-2,3,5,6-tetraiodobenzene
| Property | Value | Source |
| Molecular Formula | C₆Br₂I₄ | [1] |
| IUPAC Name | 1,4-dibromo-2,3,5,6-tetraiodobenzene | [1] |
| CAS Number | 886759-09-7 | [2][3] |
| Molecular Weight | 739.49 g/mol | [1][2] |
| InChIKey | XPGHEGXNGYFMQF-UHFFFAOYSA-N | [1][2] |
Molecular Structure and Geometry
The foundational structure of 1,4-Dibromo-2,3,5,6-tetraiodobenzene is a planar six-membered benzene ring. The key features are the substituents: two bromine atoms are positioned in a para relationship (at the 1 and 4 positions), while the four iodine atoms occupy all remaining positions (2, 3, 5, and 6).
The planarity of the central benzene ring is a defining characteristic. However, significant steric repulsion between the large, adjacent halogen atoms (I-I and I-Br) can lead to minor out-of-plane distortions of the C-I and C-Br bonds. These distortions are often observed in the solid state and can be precisely quantified through X-ray crystallography. The Cambridge Structural Database (CSD) contains crystal structure data for this molecule, accessible under the CCDC number 280881, which provides definitive experimental evidence of its bond lengths and angles in the crystalline form[1].
The C-Br and C-I bond lengths, as well as the C-C-C bond angles within the ring, are influenced by the high degree of halogenation. The strong electronegativity of the halogens withdraws electron density from the aromatic ring, affecting its electronic properties and reactivity.
Caption: Molecular structure of 1,4-Dibromo-2,3,5,6-tetraiodobenzene.
Molecular Symmetry: An Analysis of the D₂ₕ Point Group
The high degree of geometric order in 1,4-Dibromo-2,3,5,6-tetraiodobenzene places it into the D₂ₕ point group , a classification reserved for molecules with three perpendicular twofold rotation axes, a horizontal mirror plane, and a center of inversion[4]. Understanding this symmetry is crucial as it dictates the molecule's spectroscopic properties, such as its NMR, IR, and Raman spectra.
The key symmetry elements are:
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Identity (E): The operation of doing nothing, which is a symmetry element of all molecules.
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Three Perpendicular C₂ Axes:
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One C₂ axis passes through the two bromine atoms (Br-C1-C4-Br).
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A second C₂ axis is perpendicular to the first and lies in the plane of the molecule, bisecting the C2-C3 and C5-C6 bonds.
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The third C₂ axis is perpendicular to the molecular plane and passes through the center of the ring.
-
-
Center of Inversion (i): Located at the geometric center of the benzene ring. Inverting any atom through this point (x,y,z → -x,-y,-z) results in an identical atom.
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Three Perpendicular Mirror Planes (σ):
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One horizontal plane (σₕ) is the plane of the molecule itself.
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Two vertical planes (σᵥ) are perpendicular to the molecular plane and contain the C₂ axes that lie within the plane.
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Table 2: Symmetry Operations of the D₂ₕ Point Group for C₆Br₂I₄
| Symmetry Element | Description |
| E | Identity |
| C₂(z) | 180° rotation about the axis perpendicular to the ring |
| C₂(y) | 180° rotation about the axis passing through the Br atoms |
| C₂(x) | 180° rotation about the axis bisecting opposite C-C bonds |
| i | Inversion through the center of the ring |
| σ(xy) | The plane of the molecule (horizontal mirror plane) |
| σ(xz) | Vertical mirror plane containing the Br atoms |
| σ(yz) | Vertical mirror plane bisecting opposite C-C bonds |
This high symmetry has a profound impact. For instance, in ¹³C NMR spectroscopy, all four iodine-substituted carbon atoms are chemically equivalent, and both bromine-substituted carbons are equivalent. This results in a spectrum with only two distinct signals, a simplifying feature that can be a powerful diagnostic tool.
Experimental Protocols: Synthesis and Structural Verification
The synthesis of polyhalogenated benzenes requires robust reaction conditions. While multiple pathways exist, a common conceptual approach involves the direct, exhaustive halogenation of a suitable precursor.
Conceptual Synthetic Strategy
A plausible synthesis could start from 1,4-dibromobenzene. The challenge lies in introducing the four bulky iodine atoms onto the electron-deficient ring. This typically requires harsh conditions, such as using a strong Lewis acid catalyst and a potent iodinating agent.
A multi-step approach, similar to that used for related compounds, could involve:
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Nitration of a precursor to introduce activating groups.
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Reduction of nitro groups to amines.
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Diazotization of the amine groups followed by a Sandmeyer-type reaction to introduce iodine.
Given the steric hindrance, yields may be moderate, and purification by recrystallization or sublimation is essential to obtain high-purity material suitable for analysis and further use[5].
Workflow for Structural Elucidation
The definitive confirmation of the structure and symmetry of 1,4-Dibromo-2,3,5,6-tetraiodobenzene relies on a combination of spectroscopic and crystallographic methods.
Caption: Experimental workflow for the synthesis and structural confirmation.
Step-by-Step Methodologies:
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Mass Spectrometry (MS): The purified sample is analyzed to confirm the molecular weight (739.49 g/mol ). The isotopic pattern will be characteristic of a molecule containing two bromine and four iodine atoms.
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¹³C NMR Spectroscopy: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The resulting spectrum is expected to show only two peaks in the aromatic region, confirming the high symmetry of the molecule.
-
Single-Crystal X-ray Diffraction: This is the gold standard for structural determination.
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Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution.
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Data Collection: A crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
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Structure Solution and Refinement: The data are processed to solve the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and details of the crystal packing. This method provides unambiguous proof of the molecular geometry and confirms the D₂ₕ symmetry in the solid state[6].
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Applications in Research and Development
While not a therapeutic agent itself, 1,4-Dibromo-2,3,5,6-tetraiodobenzene is a valuable platform molecule for both drug discovery and materials science.
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Supramolecular Chemistry and Crystal Engineering: The four iodine and two bromine atoms are excellent halogen bond donors. This allows the molecule to act as a "tecton" or building block, self-assembling with halogen bond acceptors to form predictable and highly ordered one-, two-, or three-dimensional crystalline networks. These networks are of interest for creating novel porous materials, co-crystals with active pharmaceutical ingredients (APIs) to modify their properties, or sensors.
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Medicinal Chemistry Scaffold: In drug development, the strategic placement of halogen atoms is a common tactic to improve binding affinity, membrane permeability, and metabolic stability[7]. The dibromo-tetraiodo-benzene core can be used as a rigid scaffold. The C-Br and C-I bonds can be selectively functionalized via modern cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the attachment of various pharmacophores to create complex, sterically defined drug candidates. The study of such rigid molecules helps in understanding drug-receptor interactions with high precision[7].
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Materials Science: The high density and refractive index of this compound make it a candidate for inclusion in specialty polymers or glasses. Its thermal stability and halogen content also suggest potential use as a non-flammable additive.
Conclusion
1,4-Dibromo-2,3,5,6-tetraiodobenzene is more than just a chemical curiosity; it is a model system for the principles of molecular symmetry and a potent tool for rational design in chemistry. Its D₂ₕ symmetry provides a unique spectroscopic signature and a predictable geometric framework. For researchers, its utility as a rigid, poly-functional scaffold for creating complex molecular architectures through halogen bonding and cross-coupling reactions opens avenues for innovation in drug discovery, crystal engineering, and advanced materials. This guide provides the foundational knowledge required to harness the potential of this highly structured and versatile molecule.
References
- Vertex AI Search. (2025, July 5). Symmetry Elements and Point Groups.
- PubChem. (n.d.). 1,4-Dibromo-2,3,5,6-tetraiodobenzene.
- CymitQuimica. (n.d.). 1,4-Dibromo-2,3,5,6-tetraiodobenzene.
- Sigma-Aldrich. (n.d.). 1,4-Dibromo-2,3,5,6-tetramethylbenzene.
- Google Patents. (n.d.). CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiodobenzene.
- NIST. (n.d.). Benzene, 1,4-dibromo-.
- ChemicalBook. (n.d.). 1,4-Dibromo-2,3,5,6-tetramethylbenzene.
- Chemistry LibreTexts. (2023, May 3). Point Groups.
- YouTube. (2015, October 7). Symmetry: episode 106, part 4 (benzene-related molecules).
- PubChem. (n.d.). 1,4-Dibromo-2,3,5,6-tetrakis(4-carboxyphenyl)benzene.
- PubChemLite. (n.d.). 1,4-dibromo-2,3,5,6-tetramethylbenzene.
- Sigma-Aldrich. (n.d.). 1,4-Dibromo-2,3,5,6-tetraiodobenzene.
- Cheméo. (n.d.). Chemical Properties of Benzene, 1,4-dibromo-2,3,5,6-tetrafluoro-.
- ResearchGate. (n.d.). Crystal structure of 2,3,5,6-tetrabromoterephthalonitrile.
- Springer Nature. (2024, April 29). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
- BLD Pharm. (n.d.). 1,4-Dibromo-2,3,5,6-tetramethylbenzene.
- PubChem. (n.d.). 1,4-Dibromo-2,3,5,6-tetrafluorobenzene.
- Google Docs. (n.d.). Applications of Stereochemistry in Drug Development.
- Google Patents. (n.d.). EP2792355A1 - Compounds for use as bromodomain inhibitors.
- Pearson Education. (n.d.). CHAPTER 4: SYMMETRY AND GROUP THEORY.
- PubMed. (2013, June 15). Discovery of novel bromophenol...as protein tyrosine phosphatase 1B inhibitor.
- YouTube. (2022, August 31). all symmetry elements of benzene and point group of benzene.
Sources
- 1. 1,4-Dibromo-2,3,5,6-tetraiodobenzene | C6Br2I4 | CID 20096083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-Dibromo-2,3,5,6-tetraiodobenzene | CymitQuimica [cymitquimica.com]
- 3. 1,4-Dibromo-2,3,5,6-tetraiodobenzene | 886759-09-7 [sigmaaldrich.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiodobenzene - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Applications of Stereochemistry in Drug Development [docs.google.com]
